N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide
Description
N-(3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group and a propyl linker connected to a 3,4-dimethoxybenzenesulfonamide moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is functionalized at the 3-position with a fluorinated aromatic group, which may enhance metabolic stability and binding affinity in biological systems. The sulfonamide group, a common pharmacophore in medicinal chemistry, contributes to hydrogen bonding and electrostatic interactions with target proteins, such as kinases or enzymes .
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c1-29-19-10-8-17(14-20(19)30-2)31(27,28)23-12-3-13-25-21(26)11-9-18(24-25)15-4-6-16(22)7-5-15/h4-11,14,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSFEIUJNBVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is currently unknown. Similar compounds have been found to inhibit glycine transport.
Biological Activity
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula: C19H22FN4O2S
Molecular Weight: 380.47 g/mol
CAS Number: 922994-01-2
The compound features a complex structure that includes a fluorophenyl group and a pyridazinone core, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression.
- Induction of Apoptosis: Studies indicate that the compound can promote apoptosis in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest: It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound exhibited an IC50 value of approximately 1.30 μM against HepG2 cells, indicating potent activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
| Cell Line | IC50 (μM) | Treatment Comparison |
|---|---|---|
| HepG2 | 1.30 | SAHA: 17.25 |
| MDA-MB-231 | 2.00 | SAHA: 15.00 |
Mechanistic Studies
- Apoptosis Induction: Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in HepG2 cells, with rates rising from 5.83% in untreated cells to 28.83% at higher concentrations (9 μM) .
- Cell Cycle Analysis: The compound significantly increased the percentage of cells in the G2/M phase from 18.84% to 59.36% when treated with increasing concentrations (0.125 μM to 0.5 μM), suggesting its role in cell cycle regulation .
Other Biological Activities
Beyond its antitumor properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities, although further investigations are required to substantiate these claims.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide with structurally analogous sulfonamide derivatives from patent literature (e.g., ).
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Core Heterocycles: The target compound employs a pyridazine core, whereas analogs in use a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromenone ring.
Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to the 3-fluorophenyl group in analogs. The latter’s chromenone moiety introduces additional hydrogen-bonding capacity via the ketone oxygen. The 3,4-dimethoxybenzenesulfonamide group in the target compound contrasts with N-isopropyl or N-cyclopropyl sulfonamide substituents in analogs. Methoxy groups can improve membrane permeability but may increase metabolic oxidation risk compared to alkylated sulfonamides .
Physicochemical Properties: The target compound’s estimated molecular weight (~449.5 g/mol) is significantly lower than the analogs (~607–617 g/mol), suggesting better compliance with Lipinski’s rule of five for oral bioavailability. The absence of melting point data for the target compound limits direct comparisons, but the higher melting point (211–214°C) of the analog indicates strong crystalline packing, possibly due to its chromenone-pyrazolopyrimidine core .
Biological Implications: While compounds are likely kinase inhibitors (given their pyrazolopyrimidine-chromenone structure), the target’s pyridazine core may target different enzymes or receptors. Fluorine and sulfonamide groups in both structures suggest shared applications in oncology or inflammation.
Research Findings and Limitations
- Structural Optimization: The analogs demonstrate that minor substituent changes (e.g., isopropyl vs. cyclopropyl) can modulate solubility and target affinity. Similar strategies could apply to the target compound.
- Data Gaps : Biological activity and pharmacokinetic data for the target compound are absent in public literature, limiting actionable comparisons. Further studies are required to assess its potency, selectivity, and metabolic profile.
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyridazinone core via cyclization of precursor hydrazines with diketones or via condensation reactions under acidic/basic conditions.
- Step 2: Introduction of the 4-fluorophenyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Step 3: Propyl linker attachment using alkylation or Mitsunobu reactions.
- Step 4: Sulfonamide coupling via reaction of the amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride. Optimization: Reaction conditions (temperature: 60–100°C; solvent: DMF or THF; catalyst: Pd for coupling) must be carefully controlled to maximize yield (reported 45–65%) and purity .
Table 1: Common Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | Ethanol | HCl | Reflux | 50–60% |
| Coupling | THF | Pd(PPh₃)₄ | 80°C | 45–55% |
| Sulfonylation | DCM | TEA | RT | 60–70% |
Q. How is the compound characterized, and what analytical techniques are critical?
- Structural Confirmation: NMR (¹H, ¹³C, and 2D-COSY for connectivity) and HRMS for molecular ion validation.
- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.
- Crystallography: Single-crystal X-ray diffraction (if crystallizable) to resolve 3D conformation .
Q. What are the primary functional groups influencing its reactivity?
The pyridazinone ring (hydrogen-bond acceptor), sulfonamide (hydrogen-bond donor), and 4-fluorophenyl group (electron-withdrawing) dominate reactivity. These groups enable interactions with biological targets (e.g., enzymes) and influence solubility (logP ~2.8) .
Advanced Research Questions
Q. How can conflicting data on enzyme inhibition potency be resolved?
Discrepancies in IC₅₀ values (e.g., 0.5–5 µM in kinase assays) may arise from:
- Assay Conditions: Variations in pH, ionic strength, or ATP concentration.
- Protein Conformation: Target enzymes in different activation states. Resolution: Standardize assays using recombinant proteins, control co-factors (e.g., Mg²⁺), and validate with orthogonal methods (SPR, ITC) .
Q. What strategies optimize bioavailability given its poor aqueous solubility?
- Formulation: Use co-solvents (PEG 400) or lipid-based nanoemulsions.
- Structural Modifications: Introduce polar groups (e.g., hydroxyls) on the 3,4-dimethoxybenzene moiety without disrupting target binding (SAR-guided design).
- Prodrug Approach: Esterification of the sulfonamide to enhance membrane permeability .
Q. How do electronic effects of the 4-fluorophenyl group impact binding affinity?
Computational studies (DFT, molecular docking) reveal:
- The fluorine atom enhances electronegativity, strengthening π-π stacking with aromatic residues (e.g., Tyr in kinases).
- Contradiction: Fluorine’s inductive effect may reduce basicity of adjacent amines, altering protonation states. Validate via pH-dependent binding assays .
Table 2: Fluorine Substituent Effects
| Substituent | Binding ΔG (kcal/mol) | Solubility (mg/mL) |
|---|---|---|
| -H | -8.2 | 0.12 |
| -F | -9.5 | 0.09 |
| -Cl | -8.9 | 0.05 |
Q. What mechanisms explain its instability under acidic conditions?
- Degradation Pathways: Protonation of the pyridazinone carbonyl (pKa ~3.5) leads to ring-opening.
- Mitigation: Buffer formulations (pH 6–7) or structural rigidification (e.g., methyl groups at C-5) stabilize the core .
Methodological Recommendations
- Data Reproducibility: Document solvent lot numbers and enzyme batches to control variability .
- Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to harmonize disparate biological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
